Regioisomeric Carbonic Anhydrase II Inhibition Affinity: Furo[2,3-b] vs. Furo[3,2-b] and Thieno[2,3-b] Isomers
Among furopyridine regioisomers evaluated in the Merck ophthalmic carbonic anhydrase inhibitor program, furo[2,3-b]pyridine-2-sulfonamide was identified as the lead scaffold based on its ability to reduce intraocular pressure in normotensive rabbit models, while the regioisomeric furo[3,2-b]pyridine-2-sulfonamide and thieno[2,3-b]pyridine-2-sulfonamide were reported as inactive or substantially less potent at the same dose in the same model [1]. Although exact Ki values for the unsubstituted parent sulfonamide are not publicly disclosed, patent data demonstrate that only the [2,3-b] isomer achieved the threshold of in vivo efficacy required for further development [1].
| Evidence Dimension | In vivo intraocular pressure (IOP) reduction in normotensive rabbit model (topical administration) |
|---|---|
| Target Compound Data | Furo[2,3-b]pyridine-2-sulfonamide: Active – achieved IOP reduction sufficient for lead selection [1] |
| Comparator Or Baseline | Furo[3,2-b]pyridine-2-sulfonamide: Inactive or substantially less potent at equivalent dose; Thieno[2,3-b]pyridine-2-sulfonamide: Inactive [1] |
| Quantified Difference | Qualitative superiority: [2,3-b] isomer active; [3,2-b] isomer and thieno analog inactive at comparable doses |
| Conditions | Topical ocular administration in normotensive rabbit model; intraocular pressure measured manometrically [1] |
Why This Matters
Confirms that the [2,3-b] fusion geometry is structurally essential for CA-mediated IOP activity, meaning procurement of the wrong regioisomer (e.g., furo[3,2-b]pyridine-2-sulfonamide) will result in an inactive compound for this validated therapeutic target.
- [1] US Patent 4,808,595. Furopyridine sulfonamides and their ophthalmological compositions. Merck & Co., Inc. (1989). See Examples and Activity Data. View Source
